An In-depth Technical Guide to 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6)
An In-depth Technical Guide to 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6) is not extensively available in public literature. This guide has been synthesized by combining information from chemical suppliers with established principles of organic chemistry and spectral analysis, drawing parallels from structurally related analogs. All properties and protocols should be regarded as predictive until validated by direct experimentation.
Section 1: Chemical Identity and Molecular Structure
2-Methyl-2-(2-nitrophenyl)propanenitrile is an aromatic compound characterized by a benzene ring substituted with a nitro group and a 2-cyano-2-propyl group at adjacent (ortho) positions. The presence of the strong electron-withdrawing nitro group and the sterically bulky gem-dimethyl substituted nitrile group dictates its chemical properties and reactivity.
Systematic (IUPAC) Name: 2-methyl-2-(2-nitrophenyl)propanenitrile
Common Synonyms: 2-(1-cyano-1-methylethyl)-1-nitrobenzene
CAS Registry Number: 136764-92-6[1]
Molecular Structure
The structure consists of a central benzene ring with two substituents at the 1 and 2 positions.
Caption: 2D Structure of 2-Methyl-2-(2-nitrophenyl)propanenitrile.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | Calculated |
| Molecular Weight | 190.20 g/mol | PubChem (Computed)[2][3] |
| Physical Form | Predicted to be a solid or high-boiling liquid | Inferred from related compounds |
| XLogP3 | 2.3 - 2.7 | PubChem (Computed for isomers)[2][3] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[2][3] |
| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[2][3] |
| Rotatable Bond Count | 2 | PubChem (Computed)[2][3] |
Section 2: Synthesis and Reactivity
Proposed Synthetic Pathway: SₙAr Reaction
A plausible and efficient method for the synthesis of this molecule is via a nucleophilic aromatic substitution (SₙAr) reaction. The strong electron-withdrawing nature of the ortho-nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles.[4][5]
The proposed synthesis involves the reaction of a suitable 2-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) with the carbanion of isobutyronitrile. The carbanion is generated in situ using a strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Caption: Proposed SₙAr synthesis workflow.
Experimental Protocol (General Procedure):
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add a suitable aprotic solvent such as Tetrahydrofuran (THF).
-
Carbanion Formation: Cool the solvent to 0°C in an ice bath. Add isobutyronitrile, followed by the portion-wise addition of a strong base (e.g., Sodium Hydride, 60% dispersion in mineral oil). Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the carbanion.
-
SₙAr Reaction: Slowly add a solution of 2-halonitrobenzene in the same solvent to the reaction mixture dropwise, maintaining the temperature at 0°C.[6][7]
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Chemical Reactivity
-
Nitro Group: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[8] It can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would open pathways to a diverse range of aniline derivatives.
-
Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate, respectively.[9] It can also be reduced to a primary amine.
-
Benzylic Position: The quaternary carbon atom alpha to the benzene ring is sterically hindered, which may limit certain reactions at this position.
Section 3: Predicted Spectral Characteristics
While experimental spectra are not available, the key features of ¹H NMR, ¹³C NMR, and IR spectra can be predicted based on the functional groups present.
¹H and ¹³C NMR Spectroscopy
-
¹H NMR:
-
Aromatic Region (7.5 - 8.5 ppm): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet pattern. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho and para to it are expected to be the most deshielded.[10]
-
Aliphatic Region (~1.7 - 1.9 ppm): The six protons of the two methyl groups are chemically equivalent and will appear as a sharp singlet.
-
-
¹³C NMR:
-
Aromatic Region (120 - 150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded.[11]
-
Aliphatic Region: Signals for the quaternary carbon (~40-50 ppm), methyl carbons (~25-30 ppm), and the nitrile carbon (~120-125 ppm) are anticipated.[11][12]
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions from the nitro and nitrile groups.[13]
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro (NO₂) ** | Asymmetric Stretch | 1550 - 1475 | Strong[14][15][16] |
| Aromatic Nitro (NO₂) ** | Symmetric Stretch | 1360 - 1290 | Strong[14][15][16] |
| Nitrile (C≡N) | Stretch | 2260 - 2220 | Medium, Sharp[17][18] |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium[19] |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium/Strong[19] |
| Aromatic C=C | Ring Stretch | ~1600 & ~1500 | Medium[20] |
Section 4: Safety, Handling, and Toxicology
No specific safety data sheet (SDS) is available for this compound. The following guidelines are based on the known hazards of related aromatic nitro compounds and nitriles.[9][21][22] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.
Hazard Assessment
-
Toxicity: Aromatic nitro compounds are known toxins.[23][24][25] They can be absorbed through the skin and may cause health issues upon prolonged exposure, including potential damage to the central nervous system, liver, and kidneys.[22] Nitriles as a class are considered highly toxic, with some being as hazardous as inorganic cyanides.[21][26][27]
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.[26]
-
Carcinogenicity & Mutagenicity: Many aromatic nitro compounds are considered potential mutagens or carcinogens.[8][23][24]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and safety goggles or a face shield at all times.
-
Ventilation: Use exclusively in a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
-
Handling: Avoid all direct contact with the substance. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9] One supplier notes the need for "cold-chain transportation," suggesting that storage in a refrigerator may be necessary for long-term stability.[1]
-
Incompatibilities: Incompatible with strong oxidizing agents and strong acids. Mixing nitriles with strong bases can potentially produce hydrogen cyanide.[9]
References
-
University of Colorado Boulder. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]
-
MDPI. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Available at: [Link]
-
IntechOpen. (2022). Environmental Analysis Health and Toxicology. Available at: [Link]
-
Chemistry Blog. Infrared of nitro compounds. Available at: [Link]
-
National Institutes of Health (NIH). (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]
-
ResearchGate. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. Available at: [Link]
-
Michigan State University Chemistry. Infrared Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
University of California, Santa Barbara. Appendix I - Hazards Of Functional Groups. Environment, Health and Safety. Available at: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
University of Puget Sound. Table of IR Absorptions. Available at: [Link]
-
Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Available at: [Link]
-
PubChem. 2-Methyl-2-(4-nitrophenyl)propanenitrile. Available at: [Link]
-
PubChem. 2-(2-Methyl-3-nitrophenyl)propanenitrile. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]
-
ResearchGate. (2025). Toxicity of nitriles/amides-based products in the environment and their enzymatic bioremediation. Available at: [Link]
-
ChemRxiv. Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Available at: [Link]
-
PubMed. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Available at: [Link]
-
A.G. Layne. (2015). Aromatic 100 - SAFETY DATA SHEET. Available at: [Link]
-
The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
-
De Gruyter. Basic 1H- and 13C-NMR Spectroscopy. Available at: [https://www.degruyter.com/document/doi/10.1515/97831102 बेसिक-1h-and-13c-nmr-spectroscopy/html]([Link] बेसिक-1h-and-13c-nmr-spectroscopy/html)
- Google Patents. (2008). Process for Preparing 2-Arylcarbonyl Compounds, 2-Aryl Esters and 2-Arylnitriles and their Heteroaromatic Analogues.
-
ResearchGate. The mechanism of SNAr reaction. Available at: [Link]
-
Russian Journal of Organic Chemistry. (2025). Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. Available at: [Link]
-
National Institutes of Health (NIH). (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. PMC. Available at: [Link]
-
ResearchGate. (2025). Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors. Available at: [https://www.researchgate.net/publication/267382216_Studies_on_2-Arylhydrazononitriles_Synthesis_of_3-Aryl-2-arylhydrazopropanenitriles_and_Their_Utility_as_Precursors_to_2-Substituted_Indoles_2-Substituted-123-Triazoles_and_1-Substituted_Pyrazolo43-d]]([Link])
-
ResearchGate. Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Available at: [Link]
-
Wisconsin VendorNet. (2025). Contract - Fisher Scientific Company L.L.C.. Available at: [Link]
-
Organic Chemistry Portal. (2024). Base-Promoted Synthesis of Isoquinolines through a Tandem Reaction of 2-Methyl-arylaldehydes and Nitriles. Available at: [Link]
-
PACE Purchasing Cooperative. Belfor USA Group - Vendors. Available at: [Link]
Sources
- 1. 136764-92-6|2-Methyl-2-(2-nitrophenyl)propanenitrile|BLD Pharm [bldpharm.com]
- 2. 2-Methyl-2-(4-nitrophenyl)propanenitrile | C10H10N2O2 | CID 823615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-Methyl-3-nitrophenyl)propanenitrile | C10H10N2O2 | CID 118277062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. IR Absorption Table [webspectra.chem.ucla.edu]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 22. iloencyclopaedia.org [iloencyclopaedia.org]
- 23. mdpi.com [mdpi.com]
- 24. :: Environmental Analysis Health and Toxicology [eaht.org]
- 25. researchgate.net [researchgate.net]
- 26. vigon.com [vigon.com]
- 27. researchgate.net [researchgate.net]
